molecular formula C13H9BrN2O3 B5854570 benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime

benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime

Cat. No. B5854570
M. Wt: 321.13 g/mol
InChI Key: KARXYSQQWCWFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoquinone and is known for its unique properties that make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is not fully understood. However, it is believed that this compound works by scavenging free radicals and preventing oxidative damage to cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments is its strong antioxidant properties. This compound can be used to protect cells from oxidative damage and to study the effects of oxidative stress on cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be used to study the mechanisms of action of various drugs and treatments.
However, there are also some limitations to using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments. This compound can be toxic at high concentrations and may interfere with the activity of certain enzymes and proteins. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may not be suitable for use in certain experimental systems, such as those that require the use of live animals.

Future Directions

There are a number of future directions for research on benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime. One area of research is the development of new drugs and treatments for cancer and other diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may be used in the development of new antioxidant therapies and in the study of oxidative stress and its effects on cells. Finally, future research may focus on the mechanisms of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime and its potential applications in a wide range of scientific fields.

Synthesis Methods

Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of benzoquinone with 4-bromobenzohydroxamic acid in the presence of a base. This reaction results in the formation of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime.

Scientific Research Applications

Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to have strong antioxidant properties, which make it suitable for use in the treatment of various diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been used in the development of new drugs and treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(4-nitrosoanilino) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)19-16-12-7-5-11(15-18)6-8-12/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXYSQQWCWFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ONC2=CC=C(C=C2)N=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime

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